molecular formula C16H18O2S2 B13988735 1,1'-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) CAS No. 10349-05-0

1,1'-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene)

Cat. No.: B13988735
CAS No.: 10349-05-0
M. Wt: 306.4 g/mol
InChI Key: QHSDSANXJXVJDC-UHFFFAOYSA-N
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Description

1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is an organic compound with the molecular formula C14H14O2S2 It is characterized by the presence of two 4-methylbenzene groups connected by an ethane-1,2-diyldisulfinyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzenesulfinyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) can undergo various chemical reactions, including:

    Oxidation: The sulfinyl groups can be oxidized to sulfonyl groups using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and other electrophiles.

Major Products Formed:

    Oxidation: Formation of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene).

    Reduction: Formation of 1,1’-(Ethane-1,2-diyldisulfanyl)bis(4-methylbenzene).

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfinyl groups can participate in redox reactions, influencing cellular processes. In industrial applications, its reactivity can be harnessed to produce desired chemical transformations.

Comparison with Similar Compounds

    1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with sulfonyl groups instead of sulfinyl groups.

    Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Contains sulfonate groups instead of sulfinyl groups.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Lacks the sulfinyl or sulfonyl groups, having a simpler ethane-1,2-diyl linkage.

Uniqueness: 1,1’-(Ethane-1,2-diyldisulfinyl)bis(4-methylbenzene) is unique due to the presence of sulfinyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of the ethane-1,2-diyldisulfinyl bridge with 4-methylbenzene groups makes it a versatile compound for various applications.

Properties

CAS No.

10349-05-0

Molecular Formula

C16H18O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)sulfinylethylsulfinyl]benzene

InChI

InChI=1S/C16H18O2S2/c1-13-3-7-15(8-4-13)19(17)11-12-20(18)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

QHSDSANXJXVJDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)CCS(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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